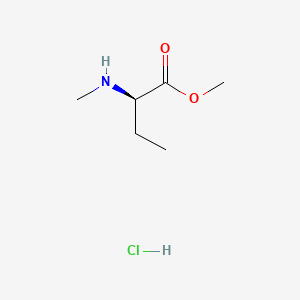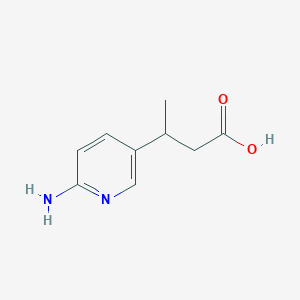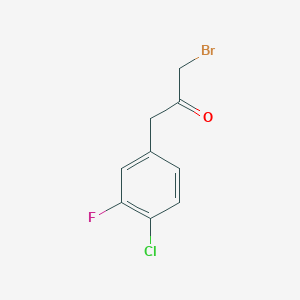
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-3-fluorobenzene with bromine in the presence of a catalyst to form 1-bromo-4-chloro-3-fluorobenzene. This intermediate is then reacted with propan-2-one under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropane: Similar structure but lacks the fluorine atom.
1-Bromo-3-(4-fluorophenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-Bromo-3-(4-chloro-2-fluorophenyl)propan-2-one: Similar structure with different positioning of the fluorine atom
Uniqueness
1-Bromo-3-(4-chloro-3-fluorophenyl)propan-2-one is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
1806521-65-2 |
|---|---|
Formule moléculaire |
C9H7BrClFO |
Poids moléculaire |
265.50 g/mol |
Nom IUPAC |
1-bromo-3-(4-chloro-3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |
Clé InChI |
RGLBOVVNDLRWCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)CBr)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
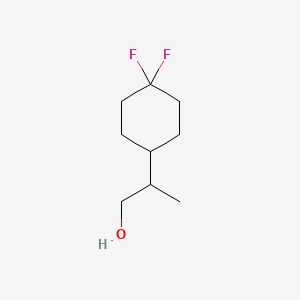
![4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B13467228.png)
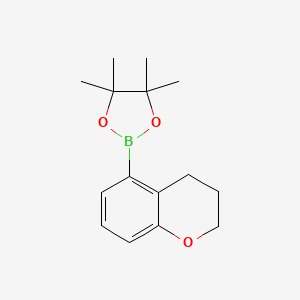
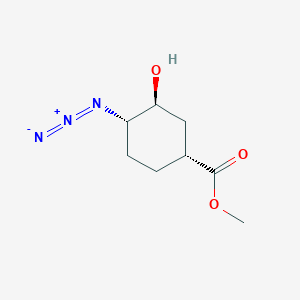
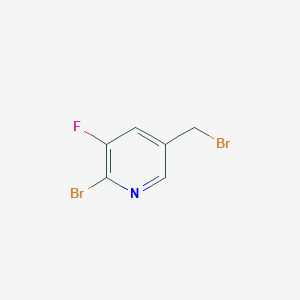
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
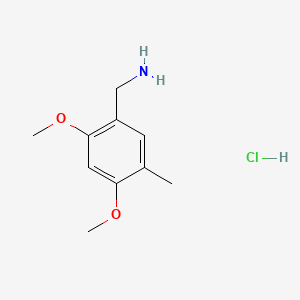

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
